N-phenylanthranilic acid
Overview
Description
N-phenylanthranilic acid, also known as 2-(phenylamino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₁NO₂. It is a derivative of anthranilic acid where the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Scientific Research Applications
N-phenylanthranilic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
N-Phenylanthranilic acid, also known as 2-(Phenylamino)benzoic acid, is a compound that has been studied for its potential biological activities It has been suggested that it may interact with the respiratory system .
Mode of Action
It has been suggested that it may interact with the sars-cov-2 main protease (mpro), which plays a key role in the replication and transcription of sars-cov-2 . This interaction could potentially inhibit the replication of the virus, similar to the action of Remdesivir .
Biochemical Pathways
Given its potential interaction with sars-cov-2 mpro, it may affect the viral replication pathways .
Pharmacokinetics
A study on the kinetics of this compound in rats showed that a single dose of the compound was widely distributed with second-order elimination kinetics . The estimated plasma half-life was 10.2 hours, and over 75% was excreted via urine in 36 hours and 13% via feces in 72 hours . Multiple doses for 8 and 16 days increased urinary excretion to 90% in 36 hours, but fecal contents decreased to 6-8% in 72 hours and plasma half-life to ≤ 7.5 hours .
Result of Action
It has been suggested that this compound causes renal papillary necrosis and polyuria in rats .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylanthranilic acid can be synthesized through several methods. One common method involves the copper acetate-catalyzed reaction of o-halobenzoic acid with anilines using sodium acetate as a base and water as the medium . Another method involves the Ullmann-Goldberg coupling reaction, where o-chlorobenzoic acid reacts with aniline in the presence of potassium carbonate and copper oxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs the Ullmann-Goldberg coupling reaction due to its efficiency and scalability. The reaction typically involves the use of o-halobenzoic acids and anilines, with a base and a copper source, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-phenylanthranilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone, a compound with applications in pharmaceuticals.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halogenated benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as copper acetate and sodium acetate are commonly used in substitution reactions.
Major Products
Acridone: Formed through the oxidation of this compound.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: The parent compound, which lacks the phenyl substitution.
N-methylanthranilic Acid: A derivative with a methyl group instead of a phenyl group.
Uniqueness
N-phenylanthranilic acid is unique due to its phenyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This substitution enhances its ability to block chloride channels and affects its interaction with biological targets .
Properties
IUPAC Name |
2-anilinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJINEZUASEZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059025 | |
Record name | N-Phenylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Fenamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14291 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000238 [mmHg] | |
Record name | Fenamic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14291 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-40-7 | |
Record name | N-Phenylanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-phenylanthranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenylanthranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952VN06WBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-phenylanthranilic acid?
A1: this compound has the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound and its derivatives can be characterized using techniques like IR and NMR spectroscopy. IR spectroscopy helps identify characteristic functional groups like carboxylic acids and secondary amines present in the molecule [, ]. NMR spectroscopy, particularly 1H-NMR, provides insights into the structure and environment of hydrogen atoms within the molecule, aiding in structural elucidation [].
Q3: How does the structure of this compound influence its solubility?
A3: The presence of both a polar carboxylic acid group and a non-polar aromatic ring system in this compound contributes to its solubility in a range of solvents. While it shows solubility in polar solvents like water, it also dissolves in organic solvents such as methanol and hexane []. The specific solubility profile can be influenced by substituents on the aromatic rings, impacting its bioavailability and formulation strategies [].
Q4: What are some of the known biological activities of this compound derivatives?
A4: this compound derivatives have been reported to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, diuretic, bacteriostatic, and fungistatic properties [, ]. Certain derivatives have shown potential as anticancer agents []. Notably, some NPAA derivatives, like mefenamic acid and flufenamic acid, are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs) [, , ].
Q5: How do this compound derivatives exert their anti-inflammatory effects?
A5: Studies suggest that this compound derivatives, particularly those with a diphenylamine core structure, can inhibit cyclooxygenase (COX) enzymes [, ]. COX enzymes are involved in the production of prostaglandins, key mediators of inflammation. By inhibiting COX activity, these compounds reduce prostaglandin synthesis, thereby mitigating inflammation [].
Q6: Do this compound derivatives interact with ion channels?
A6: Yes, research indicates that this compound can act as a chloride channel blocker [, , ]. This property has been implicated in its ability to inhibit the adherence of lymphatic endothelial cells [] and influence the configurational changes of bovine pulmonary artery endothelial cells [].
Q7: Are there any known biomarkers for monitoring the effects of this compound?
A7: Research suggests that urinary phospholipids, particularly sphingomyelin, phosphatidylcholine, and phosphatidylethanolamine, may serve as potential biomarkers for early renal injury associated with renal papillary necrosis induced by this compound []. Additionally, urinary renal papillary antigen-1 (RPA-1) has been identified as a potential biomarker for collecting duct injury associated with this compound-induced papillary necrosis in rats [].
Q8: How do structural modifications of this compound impact its biological activity?
A8: Structural modifications of the this compound scaffold significantly influence its biological activity. For instance, the presence and position of substituents on the aromatic rings can alter the compound's binding affinity to target proteins, affecting its potency and selectivity [, , ]. Studies have shown that the introduction of electrodonor substituents in the ester molecule of this compound derivatives can increase activation energy and free activation energy, impacting the kinetics of their alkaline hydrolysis []. Additionally, the presence of a carboxylic acid group on the diphenylamine core significantly enhances the compound's ability to reduce L-selectin surface expression in neutrophils [].
Q9: Have computational methods been employed to study this compound derivatives?
A9: Yes, computational chemistry techniques, such as molecular docking, have been utilized to investigate the interactions of this compound derivatives with their target proteins [, ]. These studies provide valuable insights into the binding modes and potential inhibitory mechanisms of these compounds, facilitating the design of novel and more effective derivatives.
Q10: What is known about the toxicity profile of this compound?
A10: While certain this compound derivatives like mefenamic acid are used clinically, this compound itself has been associated with renal papillary necrosis in rats upon repeated administration [, , ]. This highlights the importance of careful toxicological evaluation of newly designed derivatives.
Q11: What are some common methods for synthesizing this compound derivatives?
A11: this compound derivatives can be synthesized using various methods, including the classical Ullmann condensation reaction, which involves the copper-catalyzed coupling of 2-halobenzoic acids with anilines [, , , ]. Recent advances have explored more efficient and environmentally friendly approaches, such as microwave-assisted synthesis in aqueous media [, ] and copper acetate-catalyzed reactions in water [].
Q12: Has this compound been explored for applications beyond pharmaceuticals?
A12: While primarily investigated for their pharmaceutical potential, this compound and its derivatives have found applications in other areas. For instance, poly-N-phenylanthranilic acid has been explored as a component in advanced electrode coatings for supercapacitors []. Its ability to form complexes with rare earth metals has also led to investigations into its potential use in fluorescent materials [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.